molecular formula C20H28O5 B13818243 (3E)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyfuran-2-one

(3E)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyfuran-2-one

Cat. No.: B13818243
M. Wt: 348.4 g/mol
InChI Key: QQCLBMUOIGPCDE-GEZDNLFLSA-N
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Description

The compound (3E)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyfuran-2-one is a labdane diterpenoid identified as andrographolide, a principal bioactive constituent of Andrographis paniculata . Its molecular formula is C20H30O5, with a molecular weight of 350.45 g/mol . The structure features a naphthalene-derived backbone with hydroxyl, hydroxymethyl, and methylidene substituents, and a conjugated furan-2-one moiety. This compound is pharmacologically significant, showing anti-inflammatory, antiviral, and anticancer activities .

Properties

Molecular Formula

C20H28O5

Molecular Weight

348.4 g/mol

IUPAC Name

(3E)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyfuran-2-one

InChI

InChI=1S/C20H28O5/c1-12-4-7-16-19(2,9-8-17(23)20(16,3)11-21)14(12)6-5-13-15(22)10-25-18(13)24/h5,10,14,16-17,21-23H,1,4,6-9,11H2,2-3H3/b13-5+/t14-,16+,17-,19+,20+/m1/s1

InChI Key

QQCLBMUOIGPCDE-GEZDNLFLSA-N

Isomeric SMILES

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2C/C=C/3\C(=COC3=O)O)(C)CO)O

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2CC=C3C(=COC3=O)O)(C)CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyfuran-2-one typically involves multiple steps. One common method includes the following steps:

    Formation of the Naphthalene Core: The naphthalene core is synthesized through a series of cyclization reactions.

    Introduction of Hydroxyl Groups: Hydroxyl groups are introduced via hydroxylation reactions using reagents such as osmium tetroxide.

    Formation of the Furanone Moiety: The furanone moiety is formed through a condensation reaction involving a suitable aldehyde and a furan derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts may also be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The double bonds in the naphthalene core can be reduced to form saturated compounds.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like halides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst is often employed.

    Substitution: Halides like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated naphthalene derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for studying biological pathways and mechanisms.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance materials with specific characteristics.

Mechanism of Action

The mechanism of action of (3E)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyfuran-2-one involves its interaction with specific molecular targets. The hydroxyl groups and the furanone moiety allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Pharmacokinetic Properties

The target compound shares structural motifs with other diterpenoids and furanone derivatives. Key analogs and their pharmacokinetic parameters are compared below:

Compound Name Molecular Formula Molecular Weight (g/mol) Oral Bioavailability (OB%) Drug-Likeness (DL) Key Structural Differences
Target Compound C20H30O5 350.45 59.84 0.22 Core naphthalene + furan-2-one
(3Z,4S)-3-[2-[(1R,4aS,5R,6R,8aS)-6-Hydroxy-5,8a-Dimethyl-2-Methylene-5-Methylol-Decalin-1-yl]Ethylidene]-4-Hydroxy-Tetrahydrofuran-2-one C20H30O5 350.45 63.29 0.37 Stereochemistry (3Z vs. 3E), methylol substitution
3-[2-[(1R,4aS,5R,8aS)-5,8a-Dimethyl-2-Methylene-5-Methylol-Decalin-1-yl]Ethyl]-5H-Furan-2-one C19H28O4 320.42 59.84 0.22 Absence of hydroxyl group at C6, simplified side chain
Andrographin F C22H32O6 392.49 55.71 0.85 Additional methyl group and hydroxylation


Key Observations :

  • Stereochemical variations (e.g., 3E vs. 3Z) significantly influence oral bioavailability and drug-likeness .
  • Hydroxyl and hydroxymethyl groups enhance solubility but may reduce membrane permeability .
  • Bulkier substituents (e.g., Andrographin F) improve DL scores but may hinder metabolic stability .

Metabolic Stability and Reactivity

In glutathione (GSH) conjugation studies, structural analogs of the target compound exhibited varying electrophilicity. For example:

  • Compound E (target analog): Half-life with GSH = 12.3 min.
  • Compound F (simplified side chain): Half-life = 8.1 min.
  • Compound G (additional hydroxylation): Half-life = 24.7 min.

These differences correlate with the electron-withdrawing effects of substituents and steric hindrance in the conjugated system .

Antioxidant Activity Comparison

The target compound’s 4-hydroxyfuran-2-one moiety contributes to antioxidant activity. Comparisons with related compounds:

Compound Antioxidant Activity (IC50, DPPH assay) Key Functional Groups
Target Compound 42.5 µM 4-hydroxyfuran-2-one, hydroxyl groups
3,5-Dihydroxy-6-Methyl-2,3-Dihydro-4H-Pyran-4-one 68.3 µM Pyranone core, fewer hydroxyls
Eugenol (from nutmeg) 15.2 µM Phenolic hydroxyl, allyl chain

The conjugated diene system in the target compound enhances radical scavenging but is less potent than phenolic antioxidants like eugenol .

Biological Activity

The compound (3E)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyfuran-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The IUPAC name of the compound suggests a sophisticated structure with multiple functional groups that may contribute to its biological activity. The molecular formula is C32H54O13C_{32}H_{54}O_{13}, indicating a large and complex molecule.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer effects. It has been shown to inhibit the proliferation of various cancer cell lines including breast (MCF-7), colorectal (HCT116), and lung cancer cells. The underlying mechanisms involve the inhibition of key signaling pathways such as:

  • NF-κB Pathway : The compound inhibits NF-κB activation, which is crucial for cancer cell survival and proliferation .
  • JAK/STAT Pathway : It also affects the JAK/STAT signaling pathway involved in cell growth and differentiation .

2. Anti-inflammatory Effects

The compound demonstrates anti-inflammatory properties by modulating inflammatory mediators. It has been reported to suppress the production of pro-inflammatory cytokines through the inhibition of the JAK1/STAT3 pathway . This suggests potential therapeutic applications in treating inflammatory diseases.

3. Antioxidant Activity

The antioxidant capacity of this compound can be attributed to its ability to scavenge free radicals and enhance endogenous antioxidant defenses. This activity may play a role in protecting cells from oxidative stress-related damage.

4. Antimicrobial and Antiviral Effects

Preliminary studies suggest that the compound may exhibit antimicrobial properties against certain bacterial strains and antiviral activities against specific viruses. Further research is needed to elucidate these effects.

Data Tables

The following table summarizes key biological activities and their corresponding mechanisms:

Biological ActivityMechanism of ActionReferences
AnticancerInhibition of NF-κB and JAK/STAT pathways
Anti-inflammatorySuppression of pro-inflammatory cytokines
AntioxidantScavenging free radicals
AntimicrobialInhibition of bacterial growth
AntiviralPotential inhibition of viral replication

Case Studies

Several studies have investigated the biological effects of this compound:

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